3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile
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Overview
Description
3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a prop-2-ene backbone, which is further substituted with 2,4-dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, acetophenone is reacted with 2,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide, in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antitrypanosomal activity.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as CYP51, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the inhibition of key biological pathways. The compound’s ability to form stable complexes with its targets is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one: This compound shares a similar structural framework but includes an amino group, which can influence its biological activity and chemical reactivity.
2,4-Dichlorophenoxyacetic Acid: Although structurally different, this compound also contains the 2,4-dichlorophenyl group and is widely used as a herbicide.
Uniqueness
3-(2,4-Dichlorophenyl)-2-phenylprop-2-enenitrile is unique due to its combination of the nitrile group and the specific substitution pattern on the aromatic rings
Properties
Molecular Formula |
C15H9Cl2N |
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Molecular Weight |
274.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H |
InChI Key |
KMPHRQRSPYKVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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